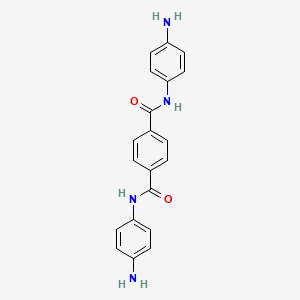

n,n'-Bis(4-aminophenyl)terephthalamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-bis(4-aminophenyl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,21-22H2,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOHXHHHVSGUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288269 | |

| Record name | n,n'-bis(4-aminophenyl)terephthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34066-75-6 | |

| Record name | MLS000737301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n'-bis(4-aminophenyl)terephthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N'-Bis(4-aminophenyl)terephthalamide: A Precursor to High-Performance Aromatic Polyamides

This technical guide provides a comprehensive overview of the synthetic pathways for N,N'-bis(4-aminophenyl)terephthalamide, a crucial diamine monomer in the production of high-performance aromatic polyamides, such as poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar®. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis, characterization, and safety considerations for this important chemical intermediate.

Introduction: The Significance of this compound

This compound serves as a fundamental building block in the realm of advanced polymer chemistry. Its rigid, aromatic structure is a key determinant of the exceptional thermal stability and mechanical strength of the resulting polymers. These polymers find critical applications in aerospace, automotive, and defense industries, where materials with high strength-to-weight ratios and resistance to extreme conditions are paramount. A thorough understanding of the synthesis of this monomer is therefore essential for the innovation and production of next-generation materials.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈N₄O₂ | [1] |

| Molecular Weight | 346.39 g/mol | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Melting Point | >300 °C (decomposes) | Inferred from polymer stability |

| Solubility | Sparingly soluble in common organic solvents, soluble in strong acids and polar aprotic solvents like DMAc and NMP with the aid of salts like CaCl₂. | General knowledge |

Synthetic Pathways

Two primary synthetic routes to this compound are prevalent in the literature. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the process.

Pathway 1: Direct Acylation of p-Phenylenediamine with Terephthaloyl Chloride

This is the most direct approach, involving the condensation reaction between p-phenylenediamine and terephthaloyl chloride. Careful stoichiometric control is crucial to favor the formation of the monomer over the polymer. The reaction is typically carried out at low temperatures to manage its high reactivity and exothermicity.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic amino groups of p-phenylenediamine attack the electrophilic carbonyl carbons of terephthaloyl chloride. The subsequent loss of a proton and a chloride ion forms the amide bond. The use of a 2:1 molar ratio of p-phenylenediamine to terephthaloyl chloride is intended to cap both ends of the terephthaloyl moiety with the diamine, thus preventing polymerization. The presence of an acid scavenger, such as pyridine or an excess of the diamine itself, is often necessary to neutralize the hydrochloric acid byproduct, which can protonate the starting diamine and reduce its nucleophilicity.

Caption: Synthesis of the Dinitro Intermediate.

[2]

-

Dissolution of Amine: In a three-necked flask, dissolve 27.62 g (0.2 mol) of p-nitroaniline in 167 mL of hexamethylphosphoramide (HMPA) with stirring at 20 °C.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add 20.3 g (0.1 mol) of terephthaloyl chloride over 2 hours.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Isolation and Purification: The resulting needle-like crystals are filtered, washed three times with methanol, and recrystallized twice from dimethylacetamide (DMAc). This process yields 38 g (94% yield) of the dinitro product. [2]

The nitro groups of the intermediate are reduced to amino groups using catalytic hydrogenation.

Caption: Reduction of the Dinitro Intermediate.

[2]

-

Reaction Setup: In a high-pressure autoclave, place the N,N'-bis(4-nitrophenyl)terephthalamide synthesized in the previous step, a suitable solvent (e.g., DMAc), and a reduction catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). [2]2. Hydrogenation: Pressurize the autoclave with hydrogen gas to 10-600 psi and heat the mixture to 90-110 °C for 4-7 hours with stirring. [2]3. Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Isolation and Purification: Filter the reaction mixture to remove the catalyst. The product is then precipitated by adding a non-solvent like water, filtered, and dried. Recrystallization from DMAc can be performed for further purification. A yield of over 97% can be achieved. [2]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are recommended:

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| N-H Stretch (Amine) | 3400-3300 | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |

| N-H Stretch (Amide) | ~3300 | A broad band due to hydrogen bonding. |

| C=O Stretch (Amide I) | 1650-1630 | Strong absorption, characteristic of secondary amides. |

| N-H Bend (Amide II) | 1550-1510 | Strong absorption. |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands. |

| C-N Stretch | 1350-1250 |

The IR spectrum of the dinitro intermediate would show strong absorptions for the nitro group (around 1530 and 1350 cm⁻¹) and the absence of the N-H stretching bands of the primary amine. [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the synthesized molecule. The expected chemical shifts are influenced by the aromatic rings and the electron-donating and -withdrawing groups.

¹H NMR (in DMSO-d₆):

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide N-H | ~10.0 | Singlet | 2H |

| Aromatic (Terephthaloyl) | ~8.0 | Singlet | 4H |

| Aromatic (Aminophenyl, ortho to NHCO) | ~7.5 | Doublet | 4H |

| Aromatic (Aminophenyl, ortho to NH₂) | ~6.6 | Doublet | 4H |

| Amine N-H₂ | ~5.0 | Singlet (broad) | 4H |

¹³C NMR (in DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | ~165 |

| Aromatic (C-NH₂) | ~145 |

| Aromatic (C-H, Terephthaloyl) | ~128 |

| Aromatic (C-CO) | ~138 |

| Aromatic (C-H, Aminophenyl) | ~125, ~114 |

| Aromatic (C-NHCO) | ~130 |

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak [M]⁺ would be at m/z = 346.14.

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals. It is imperative to follow strict safety protocols.

-

Terephthaloyl Chloride: This compound is corrosive and a lachrymator. It reacts violently with water to produce hydrochloric acid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

p-Phenylenediamine: This substance is toxic if swallowed, in contact with skin, or if inhaled. It is also a skin sensitizer and can cause allergic reactions. It should be handled with extreme care, using appropriate PPE, in a well-ventilated area or a fume hood.

-

Solvents: Many of the solvents used, such as NMP, DMAc, and HMPA, have their own associated hazards, including reproductive toxicity. Consult the safety data sheet (SDS) for each solvent before use.

Conclusion

The synthesis of this compound is a critical step in the production of high-performance aromatic polyamides. This guide has detailed two robust synthetic pathways, providing the necessary information for researchers to produce this valuable monomer. By understanding the underlying reaction mechanisms, adhering to the experimental protocols, and prioritizing safety, scientists can confidently synthesize and characterize this compound for the development of advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. KR810001524B1 - Process for the preparation of n n-bis(4-aminophenyl) terephthalamides.

Sources

IUPAC name for C20H18N4O2 amide compound

An In-Depth Technical Guide to the C20H18N4O2 Amide Scaffold: Synthesis, Properties, and Therapeutic Applications

Abstract

The molecular formula C20H18N4O2 represents a diverse chemical space, with numerous potential isomers. This guide focuses on a representative amide-containing structure, 4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide , to explore the broader significance of the amide and benzamide scaffolds in modern drug discovery. While this specific isomer is not extensively documented in current literature, its constituent parts—the benzamide and p-phenylenediamine moieties—are foundational in medicinal chemistry. This guide provides a comprehensive analysis of the nomenclature, physicochemical properties, and synthetic strategies relevant to this class of compounds. Furthermore, it delves into the well-established therapeutic applications of benzamide-containing drugs, including their roles as histone deacetylase (HDAC) inhibitors, tubulin polymerization inhibitors, and dopamine receptor antagonists. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile amide scaffold in the design of novel therapeutics.

The Amide Bond: A Cornerstone of Medicinal Chemistry

The amide functional group is one of the most prevalent linkages in biologically active molecules, second only to the C-C bond in its ubiquity.[1] Its importance is rooted in a unique combination of physicochemical properties that make it ideal for molecular recognition and structural stability.

Physicochemical Properties and Drug Design

The properties of the amide bond are dictated by the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts several key features:

-

Planarity: The C-N bond has significant double-bond character, resulting in a planar geometry that restricts rotation. This conformational rigidity is crucial for pre-organizing a molecule for optimal binding to a biological target.

-

Hydrogen Bonding: The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.[2] This dual functionality allows for specific and strong interactions with protein and nucleic acid targets.

-

Stability: Amides are significantly more resistant to hydrolysis than esters, providing the metabolic stability necessary for many drug candidates.[3][4] However, they are still susceptible to enzymatic cleavage by proteases and amidases, a factor that must be considered in drug design.[4][5]

-

Solubility: The polarity of the amide group generally enhances aqueous solubility compared to non-polar analogues, although this is highly dependent on the overall molecular structure.[6][7]

These properties are summarized in the table below:

| Property | Consequence in Drug Design |

| Planarity | Reduces conformational flexibility, lowering the entropic penalty of binding to a target. |

| Hydrogen Bonding | Enables specific, high-affinity interactions with biological macromolecules.[2] |

| Metabolic Stability | Generally resistant to non-enzymatic hydrolysis, but can be a site of metabolic breakdown by amidases.[5] |

| Polarity | Influences solubility, membrane permeability, and overall pharmacokinetic profile.[6] |

IUPAC Nomenclature of a C20H18N4O2 Amide

The systematic naming of complex amides follows the IUPAC rules of nomenclature.[8][9][10] For our representative compound, 4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide , the name is deconstructed as follows:

-

Parent Structure: The core is a benzamide, a benzene ring attached to a C(=O)N group.

-

Substituent on the Benzoyl Group: A 4-amino group is attached to the benzene ring of the parent benzamide.

-

Substituent on the Nitrogen: The nitrogen of the parent benzamide is substituted with a complex group, indicated by the prefix N-. This group is a [4-[(4-aminobenzoyl)amino]phenyl] group.

-

This larger substituent is itself a substituted phenyl group.

-

At position 4 of this phenyl ring, there is a [(4-aminobenzoyl)amino] group.

-

This group consists of a 4-aminobenzoyl moiety attached to an amino (NH) linker.

-

-

This systematic approach allows for the unambiguous naming of even highly complex, multi-component molecules.

Synthesis of Aromatic Polyamides: A Validated Protocol

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide.

Detailed Experimental Protocol

Step 1: Synthesis of N,N'-bis(4-nitrobenzoyl)-p-phenylenediamine

-

Reagent Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve p-phenylenediamine (1.08 g, 10 mmol) in 50 mL of anhydrous N,N-dimethylacetamide (DMAc). Add pyridine (2.0 mL, 25 mmol) as an acid scavenger.

-

Acylation Reaction: Cool the solution to 0 °C in an ice bath. Separately, dissolve 4-nitrobenzoyl chloride (3.71 g, 20 mmol) in 25 mL of anhydrous DMAc and add it to the dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred p-phenylenediamine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

-

Work-up and Purification: Pour the reaction mixture into 500 mL of cold water with vigorous stirring. The crude product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from a mixture of DMAc and water to yield N,N'-bis(4-nitrobenzoyl)-p-phenylenediamine as a solid.

Step 2: Synthesis of 4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide

-

Reaction Setup: In a 500 mL round-bottom flask, suspend the N,N'-bis(4-nitrobenzoyl)-p-phenylenediamine (4.06 g, 10 mmol) from Step 1 in 200 mL of ethanol.

-

Reduction: To this suspension, add tin(II) chloride dihydrate (SnCl2·2H2O) (22.56 g, 100 mmol).

-

Reflux: Heat the mixture to reflux with vigorous stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. The product will precipitate. Collect the solid by vacuum filtration and wash it with water. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the final product, 4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide.[13][14]

Therapeutic Applications of the Benzamide Scaffold

The benzamide moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas.[15][16] This versatility stems from its ability to engage in key interactions with various biological targets.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[17] Aberrant HDAC activity is implicated in various cancers, making them an important therapeutic target.[18]

Mechanism of Action: A specific class of benzamides, the o-aminobenzamides, act as potent and often selective HDAC inhibitors. The o-aminoanilide moiety serves as a key pharmacophore, chelating the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[15][19] This inhibition leads to hyperacetylation of histones and other proteins, resulting in changes in gene expression that can induce cell-cycle arrest, apoptosis, and inhibit angiogenesis in cancer cells.[15][20]

Caption: Mechanism of HDAC inhibition by o-aminobenzamide derivatives.

Examples of Benzamide HDAC Inhibitors:

| Compound | Target HDACs | Clinical Status/Application |

| Entinostat | Class I HDACs | In clinical trials for various cancers, including breast cancer.[18] |

| Mocetinostat | HDAC1, 2 | Investigated for hematological tumors.[18] |

| Chidamide | HDAC1, 2, 3, 10 | Approved in China for peripheral T-cell lymphoma.[21] |

Tubulin Polymerization Inhibition

The microtubule network is essential for cell division, and its disruption is a validated strategy in cancer chemotherapy. Several benzamide derivatives have been developed as potent inhibitors of tubulin polymerization.[3][22]

Mechanism of Action: These compounds typically bind to the colchicine binding site on β-tubulin.[4] This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle. Consequently, the cell cycle is arrested in the G2/M phase, leading to apoptosis.[10]

Caption: Dopamine D2 receptor antagonism by substituted benzamides.

Examples of Benzamide Dopamine Antagonists:

| Compound | Primary Use | Key Features |

| Sulpiride | Antipsychotic | Selective for D2/D3 receptors. [23] |

| Metoclopramide | Antiemetic, Prokinetic | Acts on central and peripheral dopamine receptors. [2] |

| Amisulpride | Antipsychotic | High affinity for D2/D3 receptors. [16] |

Conclusion

The C20H18N4O2 amide, exemplified by 4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide, serves as an excellent model for understanding the profound impact of the amide and benzamide scaffolds in drug discovery. The unique physicochemical properties of the amide bond make it a linchpin for molecular recognition and metabolic stability. The benzamide core, in particular, has proven to be a remarkably versatile platform for the development of drugs targeting a wide array of biological processes, from epigenetic regulation and cell division to neurotransmission. The continued exploration of novel derivatives and the application of advanced synthetic methodologies promise to further expand the therapeutic utility of this enduring and indispensable chemical scaffold.

References

-

Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life sciences, 25(6), 479–485. [Link]

-

Theodorou, A. E., & Jenner, P. (1983). Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs. Postgraduate medical journal, 59 Suppl 1, 23–29. [Link]

-

Elliott, P. N., Jenner, P., Huizing, G., Marsden, C. D., & Miller, R. (1977). Substituted benzamides as cerebral dopamine antagonists in rodents. Neuropharmacology, 16(5), 333–342. [Link]

-

Valente, S., et al. (2014). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. ChemMedChem, 9(3), 590-601. [Link]

-

Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 9(3), 590-601. [Link]

-

Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European journal of medicinal chemistry, 216, 113316. [Link]

-

Request PDF. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. [Link]

-

Li, Y., et al. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of medicinal chemistry, 65(24), 16372–16391. [Link]

-

Elliott, P. N., et al. (1976). Substituted benzamides as dopamine antagonists [proceedings]. British journal of pharmacology, 57(3), 472P. [Link]

-

Request PDF. (2023). A review of progress in o-aminobenzamide-based HDAC inhibitors with dual targeting capabilities for cancer therapy. ResearchGate. [Link]

-

Request PDF. (2016). Potential Application of 5-Aryl-Substituted 2-Aminobenzamide Type of HDAC1/2-Selective Inhibitors to Pharmaceuticals. ResearchGate. [Link]

-

Hsiao, S. H., & Yang, C. P. (1995). Synthesis and Properties of New Aromatic Polyamides and Polyimides based on 1,4-Bis[N-(4-aminobenzoyl)-N-phenyl]phenylenediamine. Sci-Hub. [Link]

-

Napolitano, R., et al. (2022). Current HDAC Inhibitors in Clinical Trials. CHIMIA International Journal for Chemistry, 76(5), 448-453. [Link]

-

Mousseau, G., et al. (2017). Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. The Journal of general virology, 98(4), 799–809. [Link]

-

Sbardella, G., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. ACS medicinal chemistry letters, 14(11), 1605–1612. [Link]

-

Zhang, S., et al. (2023). A review of progress in o-aminobenzamide-based HDAC inhibitors with dual targeting capabilities for cancer therapy. European journal of medicinal chemistry, 259, 115673. [Link]

- CN1298459A - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.

-

Cernatescu, C., et al. (2014). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Bulletin of the Polytechnic Institute of Iasi, Chemistry and Chemical Engineering Section, 60(1), 17-24. [Link]

-

Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASAYAN Journal of Chemistry, 12(4), 2260-2266. [Link]

-

El-Sayed, M. A., et al. (2021). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

-

Ríos-Martínez, C. H., et al. (2015). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]

-

Li, G., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International journal of molecular sciences, 20(7), 1705. [Link]

-

Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

-

Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 957-966. [Link]

-

Wu, G., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS medicinal chemistry letters, 11(11), 2217–2223. [Link]

-

Bathula, C., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & medicinal chemistry letters, 96, 129494. [Link]

-

Medicinal chemistry advances in targeting class I histone deacetylases. RSC Medicinal Chemistry. [Link]

-

Hsiao, S. H. (2008). (PDF) Synthesis and Properties of New Aromatic Polyamides and Polyimides based on 1,4-Bis[N-(4-aminobenzoyl)-N-phenyl]phenylenediamine. ResearchGate. [Link]

-

Iovu, H., et al. (2007). Scheme 1. Synthesis of polyamides. ResearchGate. [Link]

- US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.

-

Witt, J. O., et al. (2019). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

-

Davis, M. C., et al. (2005). Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. Semantic Scholar. [Link]

-

Yang, C. P., et al. (1995). Synthesis and properties of aromatic polyamides derived from 1,6‐bis(4‐aminophenoxy)naphthalene and aromatic dicarboxylic acids. National Taipei University of Technology. [Link]

-

Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules (Basel, Switzerland), 26(4), 1143. [Link]

- US4191708A - Process for preparing and purifying p-phenylenediamine.

- EP0617004A1 - Preparation of N-substituted-N'-phenyl-P-phenylenediamines.

-

Li, Z., et al. (2012). Synthesis and Biological Evaluation of N-(Aminopyridine) Benzamide Analogues as Histone Deacetylase Inhibitors. ResearchGate. [Link]

Sources

- 1. www2.ictp.csic.es [www2.ictp.csic.es]

- 2. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]

- 8. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sci-Hub. Synthesis and Properties of New Aromatic Polyamides and Polyimides based on 1,4-Bis[N-(4-aminobenzoyl)-N-phenyl]phenylenediamine / High Performance Polymers, 2004 [sci-hub.red]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chimia.ch [chimia.ch]

- 19. A review of progress in o-aminobenzamide-based HDAC inhibitors with dual targeting capabilities for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Substituted benzamides as cerebral dopamine antagonists in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Bis(4-aminophenyl)terephthalamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(4-aminophenyl)terephthalamide is a key aromatic diamine monomer utilized in the synthesis of high-performance aromatic polyamides, particularly poly(p-phenylene terephthalamide) and related copolymers. Its rigid, symmetrical structure imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and in-depth characterization methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced materials and pharmaceuticals.

Chemical and Physical Properties

This compound is a pale yellow, crystalline solid with low solubility in common organic solvents. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₈N₄O₂ | [1] |

| Molecular Weight | 346.38 g/mol | [1] |

| IUPAC Name | N¹,N⁴-bis(4-aminophenyl)benzene-1,4-dicarboxamide | [1] |

| CAS Number | 34066-75-6 | [1] |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | Sublimes at 310 °C without melting | [2] |

| Solubility | Low solubility in common organic solvents; soluble in dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) | [2] |

Synthesis of this compound

The synthesis of this compound is a critical process that dictates the purity and quality of the resulting monomer, which in turn significantly impacts the properties of the derived polymers. The primary and most established method involves a two-step process: the synthesis of an intermediate, N,N'-Bis(4-nitrophenyl)terephthalamide, followed by its reduction to the desired diamine.

Synthesis Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of N,N'-Bis(4-nitrophenyl)terephthalamide (Intermediate)

This protocol is based on established laboratory procedures for the synthesis of aromatic amides. The causality behind the experimental choices is to ensure a complete reaction while minimizing side products. The use of an amide solvent facilitates the dissolution of the reactants and captures the hydrogen chloride gas evolved during the reaction.

Materials:

-

p-Nitroaniline

-

Terephthaloyl chloride

-

N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

-

Methanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2 moles of p-nitroaniline in an appropriate amount of anhydrous NMP or DMAc.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add 1 mole of terephthaloyl chloride to the cooled solution over a period of 1-2 hours with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4-6 hours.

-

The product, N,N'-Bis(4-nitrophenyl)terephthalamide, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it thoroughly with methanol to remove unreacted starting materials and residual solvent.

-

The crude product can be purified by recrystallization from DMAc to yield pale yellow needles.

Experimental Protocol: Reduction of N,N'-Bis(4-nitrophenyl)terephthalamide

The reduction of the nitro groups to primary amines is a critical step that must be carried out efficiently and selectively. Catalytic hydrogenation is a common and effective method.

Materials:

-

N,N'-Bis(4-nitrophenyl)terephthalamide

-

Dimethylformamide (DMF)

-

Reduction catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel)

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, suspend the N,N'-Bis(4-nitrophenyl)terephthalamide in DMF.

-

Add a catalytic amount of the chosen reduction catalyst (e.g., 5-10% Pd/C).

-

Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (typically 100-500 psi).

-

Heat the reaction mixture to 80-100 °C with continuous stirring.

-

Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The product, this compound, can be precipitated by pouring the filtrate into water.

-

Collect the precipitate by filtration, wash it with water, and dry it under vacuum. The product can be further purified by recrystallization from DMAc.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The key vibrational frequencies are indicative of the amide and amine functionalities.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H stretching (primary amine) |

| ~3300 | N-H stretching (amide) |

| ~1650 | C=O stretching (Amide I) |

| ~1540 | N-H bending (Amide II) |

| ~1600, ~1500 | C=C stretching (aromatic rings) |

A Korean patent reports characteristic peaks for this compound at 3325 cm⁻¹ and 3300 cm⁻¹ for the asymmetric stretching of the amide and a peak at 1660 cm⁻¹ for the carbonyl group.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

A Korean patent provides the following chemical shifts for the protons in deuterated dimethyl sulfoxide (DMSO-d₆).[2] The expected ¹H NMR spectrum would show distinct signals for the aromatic protons and the amine and amide protons.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 2H | Amide N-H |

| ~8.0 | Singlet | 4H | Aromatic C-H (terephthaloyl ring) |

| ~7.5 | Doublet | 4H | Aromatic C-H (aminophenyl ring, ortho to amide) |

| ~6.6 | Doublet | 4H | Aromatic C-H (aminophenyl ring, meta to amide) |

| ~5.0 | Singlet | 4H | Amine N-H₂ |

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~165 | Amide C=O |

| ~145 | Aromatic C-NH₂ |

| ~138 | Aromatic C (terephthaloyl ring, attached to amide) |

| ~128 | Aromatic C-H (terephthaloyl ring) |

| ~128 | Aromatic C (aminophenyl ring, attached to amide) |

| ~122 | Aromatic C-H (aminophenyl ring, ortho to amide) |

| ~114 | Aromatic C-H (aminophenyl ring, meta to amide) |

Thermal Properties

The thermal stability of this compound is a critical parameter, as it is often processed at elevated temperatures during polymerization. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate its thermal behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine its decomposition temperature. A typical TGA experiment would involve heating the sample in an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). The onset of weight loss indicates the beginning of thermal decomposition. Aromatic amides like this compound are expected to exhibit high thermal stability, with decomposition temperatures well above 300 °C.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and other phase transitions. As this compound is reported to sublime at high temperatures, a DSC thermogram may not show a distinct melting peak.[2] Instead, a broad endotherm associated with sublimation might be observed.

Crystalline Structure

The crystalline structure of this compound influences its physical properties, such as solubility and melting point, as well as the morphology of the resulting polymers. X-ray Diffraction (XRD) is the definitive technique for determining the crystal structure. A powder XRD pattern would provide information about the crystal lattice parameters and the degree of crystallinity. The rigid and planar nature of the molecule suggests a highly ordered crystalline packing, likely stabilized by intermolecular hydrogen bonding between the amide and amine groups.

Applications

The primary application of this compound is as a monomer for the synthesis of high-performance aromatic polyamides, often referred to as aramids.[2] These polymers are known for their:

-

High thermal stability: The rigid aromatic backbone and strong intermolecular hydrogen bonding contribute to their ability to withstand high temperatures.

-

Excellent mechanical properties: Aramids exhibit high tensile strength and modulus, making them suitable for applications requiring high performance, such as in ballistic protection and aerospace components.

-

Chemical resistance: The stable aromatic structure provides resistance to a wide range of chemicals.

The use of this compound allows for the production of aramids with specific properties tailored for demanding applications.

Conclusion

This compound is a fundamentally important monomer in the field of high-performance polymers. Its well-defined chemical and physical properties, which can be thoroughly characterized by a suite of analytical techniques, are directly responsible for the exceptional performance of the resulting aromatic polyamides. This guide provides a comprehensive foundation for the synthesis, characterization, and understanding of this key chemical compound, empowering researchers and professionals in their pursuit of advanced materials innovation.

References

-

PubChem. This compound. [Link]. Accessed January 20, 2026.

- Process for the preparation of n n-bis(4-aminophenyl) terephthalamides. KR810001524B1.

-

PubChem. This compound. [Link]. Accessed January 20, 2026.

Sources

An In-depth Technical Guide to N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide (CAS 34066-75-6): A High-Performance Polymer Precursor

Introduction

N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide, registered under CAS number 34066-75-6, is an aromatic diamine monomer critical to the synthesis of high-performance polymers. Its rigid, symmetrical structure, characterized by a central terephthalamide core flanked by two p-aminophenyl groups, imparts exceptional thermal stability, mechanical robustness, and chemical resistance to the resulting polymers.[1][2] This guide provides an in-depth technical overview of its synthesis, polymerization into advanced polyamides and poly(amide-imide)s, and the remarkable properties of these materials, tailored for researchers, scientists, and professionals in drug development and advanced materials.

Chemical Properties and Identification

| Property | Value | Source |

| CAS Number | 34066-75-6 | [3] |

| Molecular Formula | C₂₀H₁₈N₄O₂ | [3] |

| Molecular Weight | 346.38 g/mol | [3] |

| IUPAC Name | N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide | [3] |

| Synonyms | N,N'-bis(4-aminophenyl)terephthalamide, PTP | [3][4] |

Core Application: Monomer for High-Performance Polymers

The primary and most significant application of N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide is as a diamine monomer in polycondensation reactions. Its unique structure allows for the creation of aromatic polyamides (aramids) and polyimides with highly desirable properties for demanding applications in the aerospace, defense, and electronics industries.[1][5]

The rigidity of the benzene rings and the planar amide linkages contribute to strong intermolecular forces, including hydrogen bonding, leading to polymers with high melting points, excellent thermal stability, and high tensile strength.[2] The amine functional groups at either end of the molecule serve as the reactive sites for polymerization with diacid chlorides or dianhydrides.

Synthesis of N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide

The synthesis of this key diamine monomer is typically achieved through a two-step process involving the formation of a dinitro intermediate followed by its reduction to the corresponding diamine.[6] This method ensures a high-purity product suitable for polymerization.

Step 1: Synthesis of N,N'-bis(4-nitrophenyl)terephthalamide (Dinitro Intermediate)

The first step involves the acylation of p-nitroaniline with terephthaloyl chloride. This reaction forms the stable dinitro precursor.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, dissolve 0.2 mol of p-nitroaniline in 167 mL of an appropriate amide solvent such as N-methyl-2-pyrrolidone (NMP) or hexamethylphosphoramide (HMPA) with stirring at 20 °C.[6]

-

Cool the solution to 0 °C using an ice bath.[6]

-

Slowly add 0.1 mol of terephthaloyl chloride to the cooled solution over a period of 2 hours, maintaining the temperature at 0 °C.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.[6]

-

The resulting needle-like crystals of N,N'-bis(4-nitrophenyl)terephthalamide are collected by filtration.[6]

-

Wash the collected product three times with methanol.[6]

-

For purification, the product can be recrystallized twice from dimethylacetamide (DMAc) to yield the pure dinitro intermediate.[6]

Step 2: Reduction of N,N'-bis(4-nitrophenyl)terephthalamide to N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide

The purified dinitro intermediate is then reduced to the final diamine monomer. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

-

Charge a high-pressure reactor with the synthesized N,N'-bis(4-nitrophenyl)terephthalamide.

-

Add a suitable solvent, such as DMAc, and a reduction catalyst. Effective catalysts include palladium, platinum, or Raney Nickel.[6]

-

Pressurize the reactor with hydrogen gas to a pressure of 10-600 psi.[6]

-

Heat the reaction mixture to a temperature between 90-110 °C and maintain these conditions for 4-7 hours.[6]

-

After the reaction is complete, cool the reactor to room temperature and filter the mixture at 70-120 °C to remove the catalyst.[6]

-

Upon cooling the filtrate to room temperature, the N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide will precipitate.[6]

-

Collect the pale yellow precipitate by filtration. For further purification, recrystallize the product from an organic solvent like DMAc to obtain pure, pale yellow, needle-like crystals with a yield of over 97%.[6]

Properties of Resulting Poly(amide-imide)s

Polymers synthesized from N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide exhibit an exceptional combination of thermal and mechanical properties.

Thermal Properties: The thermal stability of these polymers is a key attribute. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques for their evaluation. [7]

| Property | Value Range |

|---|---|

| Glass Transition Temperature (Tg) | 234–248 °C |

| 5% Weight Loss Temperature (TGA, in N₂) | 518–541 °C |

| 10% Weight Loss Temperature (TGA, in N₂) | 543–564 °C |

Data derived from poly(amide-imide)s synthesized from N,N'-bis(p-aminophenyl) terephthalamide.[4]

Mechanical Properties: The rigid backbone of these polymers translates into high strength and stiffness, making them suitable for structural applications. Tensile testing of films cast from these polymers provides critical data on their mechanical performance. [8]

| Property | Value Range |

|---|---|

| Tensile Strength | 267.83–326.14 MPa |

| Young's Modulus | 4.67–5.83 GPa |

Data derived from poly(amide-imide)s synthesized from N,N'-bis(p-aminophenyl) terephthalamide.[4]

Solubility and Processability: Despite their rigid nature, the introduction of amide linkages can improve the solubility of these polymers in polar aprotic solvents like NMP, DMAc, DMF, and DMSO compared to their all-imide counterparts, which facilitates their processing into films and coatings. [2][9]The resulting polymers are generally amorphous, which contributes to their good solubility and film-forming capabilities. [4]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide and its precursors. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide is a specialized aromatic diamine that serves as a cornerstone for the creation of high-performance polymers. Its synthesis, while requiring careful control of reaction conditions, yields a monomer capable of producing polyamides and poly(amide-imide)s with an elite combination of thermal stability and mechanical strength. These properties make them indispensable in industries where materials are pushed to their limits. For researchers and developers, this monomer offers a pathway to novel materials with tailored properties for the next generation of advanced applications.

References

-

Procuring High-Quality N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide from China. (n.d.). Retrieved from [Link]

-

The Role of Aromatic Diamines in Advanced Material Performance. (n.d.). Retrieved from [Link]

- Hsiao, S. H., & Liou, G. S. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564–2574.

- J. F. Espeso, J. G. de la Campa, A. E. Lozano, J. de Abajo. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(7), 1014-1023.

- Hsiao, S. H., & Liou, G. S. (2002). Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science: Part A: Polymer Chemistry, 40, 3815–3822.

- Hsiao, S. H., & Lin, S. C. (2008). Electrochromic Polyamides Containing Dimethoxy-Activated Triphenylamine Moiety. Molecules, 13(4), 865-881.

- Process for the preparation of n n-bis(4-aminophenyl) terephthalamides. (1981).

- Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.

- Zeus Industrial Products, Inc. (n.d.). FOCUS ON POLYIMIDES.

- Nanomechanical testing of freestanding polymer films: in situ tensile testing and Tg measurement. (2021).

- Comparative thermal stability of meta-aramids and para-aramids. (n.d.). Benchchem.

- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2015). Polymers, 7(8), 1471-1484.

- Hsiao, S. H., & Liou, G. S. (2002). Synthesis and characterization of novel soluble triphenylamine-containing aromatic polyamides based on N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(16), 2810-2818.

-

This compound. PubChem. (n.d.). Retrieved from [Link]

- Low-temperature solution polycondensation. (2025).

- Polyimides: chemistry & structure-property relationships – liter

- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis.

- Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. (2021). Polymers, 13(16), 2736.

- Mechanical characterization of thin film, water-based polymer gels through simple tension testing of laminated bilayers. (2014).

- Synthesis and characterization of novel poly(amide-imide)s derived from N,N'Bis(p-aminophenyl) terephthalamide. (2009). Journal of Applied Polymer Science, 114(5), 2960-2967.

- Synthesis and Properties of New Polyamides Based on Bis[4-(4-aminophenoxy)phenyl]diphenylmethane. (1999). Macromolecules, 32(23), 7724-7729.

- Thermal analysis of postcured aramid fiber/epoxy composites. (2018). Journal of Thermal Analysis and Calorimetry, 134(1), 479-491.

- Silarylene-containing poly(ether-amide)s obtained by Yamazaki-Higashi phosphorylation technique: Use of bis(4-(4-aminophenoxy)phenyl)ethylmethyl silane. (2014). Polymer Bulletin, 71(5), 1101-1115.

- Mechanical characterization of ultrathin polymer films Testing... (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. KR810001524B1 - Process for the preparation of n n-bis(4-aminophenyl) terephthalamides - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uvm.edu [uvm.edu]

- 9. researchgate.net [researchgate.net]

Spectroscopic data for n,n'-Bis(4-aminophenyl)terephthalamide

An In-depth Technical Guide to the Spectroscopic Characterization of n,n'-Bis(4-aminophenyl)terephthalamide

Introduction

This compound (BAPT) is an aromatic diamine and a crucial building block in the synthesis of high-performance aromatic polyamides, also known as aramids. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, finding applications in advanced composites, protective apparel, and aerospace industries. The precise molecular structure and purity of the BAPT monomer are paramount as they directly influence the final properties of the polymer.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. It provides a detailed exploration of the essential spectroscopic techniques used to verify the identity, purity, and structural integrity of this compound. By integrating foundational principles with practical, field-proven protocols, this document aims to provide a self-validating framework for the robust characterization of this important chemical compound.

Compound Profile:

-

IUPAC Name: N1,N4-bis(4-aminophenyl)benzene-1,4-dicarboxamide[1]

-

Molecular Formula: C₂₀H₁₈N₄O₂[1]

-

Molecular Weight: 346.4 g/mol [1]

-

CAS Number: 34066-75-6[1]

Molecular Structure & Spectroscopic Blueprint

The structure of BAPT is characterized by a central terephthalamide core symmetrically linked to two 4-aminophenyl (p-phenylenediamine) moieties. This arrangement features two distinct types of amine groups (primary aromatic amines and secondary amide links) and multiple aromatic rings, each contributing unique and identifiable signatures in various spectroscopic analyses.

Caption: Molecular structure of this compound.

Synthesis Pathway and Protocol

A common and effective method for preparing BAPT involves a two-step process: first, the synthesis of a dinitro precursor, N,N'-bis(4-nitrophenyl)terephthalamide, followed by its reduction to the target diamine compound. This ensures a high-purity product suitable for polymerization.[2]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for preparing aromatic amides and subsequent reduction.[2]

Part A: Synthesis of N,N'-Bis(4-nitrophenyl)terephthalamide

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-nitroaniline in a dry amide-type solvent such as N-methyl-2-pyrrolidone (NMP).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add terephthaloyl chloride to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Precipitate the product by pouring the reaction mixture into a large volume of water.

-

Filter the yellow solid, wash thoroughly with water and then with methanol to remove impurities.

-

Dry the resulting N,N'-bis(4-nitrophenyl)terephthalamide under vacuum.

Part B: Reduction to this compound

-

Charge a hydrogenation reactor with the dinitro precursor from Part A, a suitable solvent (e.g., ethanol or dimethylformamide), and a catalytic amount of palladium on carbon (5-10% Pd/C).

-

Seal the reactor and purge it with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 80-100 °C.[2]

-

Maintain the reaction under vigorous stirring for 4-8 hours, monitoring hydrogen uptake.

-

After the reaction is complete (cessation of hydrogen uptake), cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the hot solution through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure BAPT.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the compound.

Data Interpretation for BAPT: The FTIR spectrum of BAPT is expected to be rich with characteristic peaks that confirm its structure. Key absorptions arise from the N-H bonds of both the primary amine and secondary amide groups, the C=O of the amide, and the aromatic rings.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Appearance | Reference Insight |

| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Aromatic Amine (-NH₂) | Two distinct, sharp to medium bands. | Similar aromatic amines show a broad absorption band around 3368 cm⁻¹.[3] |

| 3350 - 3250 | N-H Stretch | Secondary Amide (-CO-NH-) | A single, often broad band due to hydrogen bonding. | N,N′-Bis-(4-nitrophenylcarbamothioyl)phthalamide shows N-H stretching bands at 3392 and 3247 cm⁻¹.[4] |

| 1680 - 1640 | C=O Stretch (Amide I) | Secondary Amide (-CO-NH-) | A very strong, sharp absorption. This is one of the most prominent peaks. | The C=O stretching band in a related phthalamide appeared at 1669 cm⁻¹.[4] |

| 1580 - 1520 | N-H Bend (Amide II) | Secondary Amide (-CO-NH-) | A strong, sharp band. | A strong band at 1542 cm⁻¹ confirmed the amido stretching vibration in a similar compound.[4] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands of variable intensity. | |

| 1300 - 1200 | C-N Stretch | Amide & Aromatic Amine | Medium to strong intensity bands. | |

| 850 - 800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | A strong band indicative of para-substitution. |

Experimental Protocol: FTIR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Preparation: Place a small amount of the dry BAPT powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Scanning: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides unparalleled detail about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of chemically distinct atoms.

Solvent Choice: BAPT has low solubility in many common NMR solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual solvent peak does not typically interfere with key analyte signals.[5][6]

Caption: Proton labeling scheme for ¹H NMR analysis of BAPT.

¹H NMR Analysis

Data Interpretation: The symmetry of the BAPT molecule simplifies its ¹H NMR spectrum. We expect signals for the central ring protons, the aminophenyl ring protons, the amide protons, and the primary amine protons.

| Label | Protons | Approx. δ (ppm) | Multiplicity | Integration | Rationale & Field Insights |

| (a) | Terephthaloyl C-H | ~8.1 | Singlet (s) | 4H | These four protons are chemically equivalent due to symmetry. Their downfield shift is caused by the deshielding effect of the adjacent carbonyl groups. |

| (b) | Amide N-H | ~10.0 - 10.3 | Singlet (s) | 2H | Amide protons are highly deshielded and often appear as broad singlets. Their chemical shift is sensitive to concentration and temperature due to hydrogen bonding. In a related terephthalamide, this proton appeared at 10.26 ppm.[7] |

| (c) | Aminophenyl C-H (ortho to -NHCO) | ~7.5 - 7.7 | Doublet (d) | 4H | These protons are part of an AA'BB' system. They are deshielded by the adjacent amide group. A similar proton environment in 9,10-bis(4-aminophenyl)anthracene appears around 7.79 ppm.[8] |

| (d) | Aminophenyl C-H (ortho to -NH₂) | ~6.6 - 6.8 | Doublet (d) | 4H | These protons are shielded by the electron-donating primary amine group, shifting them upfield. |

| (e) | Amine N-H₂ | ~5.0 - 5.5 | Singlet (s), broad | 4H | The chemical shift of primary amine protons can vary and the peak is often broad due to quadrupole effects of the nitrogen atom and exchange with trace water. |

¹³C NMR Analysis

Data Interpretation: The ¹³C NMR spectrum will confirm the carbon framework. Due to symmetry, only six distinct carbon signals are expected.

| Approx. δ (ppm) | Carbon Environment | Rationale & Field Insights |

| ~165 | Amide C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~145 | Aminophenyl C-NH₂ | Aromatic carbon directly attached to the electron-donating amine group. |

| ~138 | Terephthaloyl C-CO | Quaternary carbon on the central ring, deshielded by the carbonyl group. |

| ~128 | Terephthaloyl C-H | Protonated carbon on the central aromatic ring. |

| ~122 | Aminophenyl C-H (ortho to -NHCO) | Deshielded by the electron-withdrawing amide group. |

| ~114 | Aminophenyl C-H (ortho to -NH₂) | Shielded by the electron-donating amine group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the BAPT sample and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.[5]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (5-10 seconds) may be necessary for accurate integration, though it is not typically required for simple identification.[9]

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum, and reference it to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.5 ppm for ¹³C).[6]

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. For molecules like BAPT, the key absorptions are due to π → π* transitions within the extensive conjugated system of aromatic rings and amide groups.

Data Interpretation: The spectrum is expected to show strong absorption bands in the UV region. The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity.

| Expected λ_max (nm) | Electronic Transition | Chromophore |

| ~280 - 320 | π → π | Phenyl and Amide Conjugated System |

| ~240 - 260 | π → π | Benzene Ring Absorptions |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which BAPT is soluble, such as ethanol, methanol, or dichloromethane.[10]

-

Solution Preparation: Prepare a dilute stock solution of BAPT of a known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 1.0 AU).

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the BAPT solution.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200 nm to 500 nm to identify all relevant absorption maxima.[11]

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides a highly accurate determination of the molecular weight of the analyte, serving as definitive proof of its identity.

Data Interpretation: The primary piece of information is the molecular ion peak. For BAPT (C₂₀H₁₈N₄O₂), the monoisotopic mass is 346.14 Da. Depending on the ionization technique used, the spectrum will show a peak corresponding to this mass.

| Ion Type | Expected m/z | Ionization Technique |

| [M]⁺ | 346.14 | Electron Ionization (EI) |

| [M+H]⁺ | 347.15 | Electrospray Ionization (ESI), MALDI |

| [M+Na]⁺ | 369.13 | ESI, MALDI (as a sodium adduct) |

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of BAPT in a suitable solvent mixture, typically methanol or acetonitrile with a small amount of formic acid to promote protonation ([M+H]⁺).

-

Infusion: Introduce the sample solution into the electrospray ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions are formed and enter the mass analyzer.

-

Mass Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound using FTIR, NMR, UV-Vis, and Mass Spectrometry provides a robust and cross-validating dataset for its unequivocal identification and quality assessment. Each technique offers a unique and complementary perspective on the molecule's structure: FTIR confirms the presence of key functional groups, NMR elucidates the precise atomic connectivity and chemical environment of each proton and carbon, UV-Vis highlights the electronic properties of the conjugated system, and Mass Spectrometry provides definitive confirmation of the molecular weight. For scientists in materials research and drug development, mastering these analytical protocols is essential for ensuring the integrity of starting materials and the predictable performance of the final products.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: N,N′-Bis-(4-nitrophenylcarbamothioyl)phthalamide Source: MDPI URL: [Link]

- Title: Process for the preparation of n n-bis(4-aminophenyl)

-

Title: FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate Source: ResearchGate URL: [Link]

-

Title: MALDI-TOF MS Identification of Poly(p-phenylene terephthalamide) Branching and Metathesis Products Source: ResearchGate URL: [Link]

-

Title: Synthesis and spectroscopic properties of new bis-tetrazoles Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane Source: Chemical Review and Letters URL: [Link]

-

Title: Novel Synthesis, Characterization of N1,N1,N4,N4-tetrakis (2-hydroxyethyl) terephthalamide (THETA) and Terephthalic Acid (TPA) by Depolymerization of PET Bottle Waste Using Diethanolamine Source: ResearchGate URL: [Link]

-

Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: MDPI URL: [Link]

-

Title: Electronic structure of tetra(4-aminophenyl)porphyrin studied by photoemission, UV–Vis spectroscopy and density functional the Source: CORE URL: [Link]

-

Title: ¹H NMR spectra of organic terephthalamides (TP, MTP, and BTP). Source: ResearchGate URL: [Link]

-

Title: Supplementary Information for Impact of the Position of Imine-Linker over Optoelectronic Performance of π-Conjugated Organic Fr Source: The Royal Society of Chemistry URL: [Link]

-

Title: Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives Source: MDPI URL: [Link]

-

Title: Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(ii) bipyridine-capped plasmonic nanoparticles Source: RSC Publishing URL: [Link]

Sources

- 1. This compound | C20H18N4O2 | CID 244300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KR810001524B1 - Process for the preparation of n n-bis(4-aminophenyl) terephthalamides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N′-Bis-(4-nitrophenylcarbamothioyl)phthalamide [mdpi.com]

- 5. Bis[4-(4-aminophenoxy)phenyl]sulfone(13080-89-2) 13C NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(ii) bipyridine-capped plasmonic nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Architectural Foundation of High-Performance Polymers

An In-depth Technical Guide to the Starting Materials for Aromatic Polyamide Synthesis

Aromatic polyamides, or aramids, represent a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These materials form the backbone of advanced applications, from the ballistic resistance of Kevlar® body armor to the thermal protection of Nomex® firefighter gear.[2][3] The U.S. Federal Trade Commission defines an aramid as a manufactured fiber in which the fiber-forming substance is a long-chain synthetic polyamide where at least 85% of the amide linkages are attached directly to two aromatic rings. This direct attachment of amide groups to aromatic rings is the cornerstone of their remarkable properties, creating rigid polymer chains that pack efficiently and interact through strong hydrogen bonds.

The final properties of an aramid are not accidental; they are deliberately engineered from the ground up, starting with the careful selection of monomeric precursors. The choice of aromatic diamines and aromatic diacyl chlorides, and specifically the geometry of their functional groups (para- vs. meta-substitution), dictates the polymer's final architecture—whether it will be a rigid, rod-like structure or a more flexible, kinked chain.[2][3] This guide provides a detailed examination of these core starting materials, the rationale behind their selection, and the critical environmental factors, such as solvents and additives, that enable their successful polymerization into high-molecular-weight polymers.

PART 1: The Core Monomers—Building Blocks of Strength and Stability

The synthesis of aromatic polyamides is primarily a polycondensation reaction between an aromatic diamine and an aromatic diacyl chloride (or dicarboxylic acid). The two most commercially significant classes of aramids, para-aramids and meta-aramids, are defined by the substitution pattern of their respective monomers.

Para-Aramid Monomers: The Genesis of Rigidity and Strength

Para-aramids, such as poly(p-phenylene terephthalamide) (PPTA), are known for their extreme tensile strength and high modulus.[2] This is a direct result of their linear, rod-like molecular structure, which allows for a high degree of crystallinity and orientation. The primary monomers used are:

-

p-Phenylenediamine (PPD): An aromatic diamine with amino groups substituted at the 1 and 4 positions of the benzene ring.[4] PPD is a white crystalline solid that is known to darken upon air oxidation, a factor that necessitates careful handling and storage to maintain purity.[4][5]

-

Terephthaloyl Chloride (TCl): The corresponding diacyl chloride of terephthalic acid, with acyl chloride groups at the 1 and 4 positions.[6] It is a white solid that is highly reactive and moisture-sensitive, hydrolyzing vigorously in the presence of water.[7][8]

Meta-Aramid Monomers: Engineering Flexibility and Processability

Meta-aramids, like poly(m-phenylene isophthalamide) (MPIA), exhibit excellent thermal stability but have lower tensile strength and modulus compared to their para-counterparts.[2] The meta-substitution introduces a kink in the polymer backbone, disrupting the linear packing and reducing crystallinity. This results in a more flexible polymer with improved solubility, which aids in processing.[3] The key monomers are:

-

m-Phenylenediamine (MPD): An aromatic diamine with amino groups at the 1 and 3 positions. It is a brown-yellow solid that is also unstable in air and considered toxic.[9][10]

-

Isophthaloyl Chloride (IPC): The diacyl chloride of isophthalic acid, with functional groups at the 1 and 3 positions.[11] It is a low-melting, colorless crystalline solid.[12]

Monomer Properties and Handling Considerations

The success of aramid synthesis is critically dependent on the purity and handling of the monomers. The presence of moisture is particularly detrimental for reactions involving diacyl chlorides, as it consumes the reactive species and terminates chain growth. High monomer purity (>99%) is essential to achieve high molecular weights.[13][14]

| Monomer | Chemical Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Handling Considerations |

| PPD | p-Phenylenediamine | C₆H₄(NH₂)₂ | 108.14 | 145 - 147 | 267 | Toxic; darkens on exposure to air; store under inert gas.[4][5] |

| TCl | Terephthaloyl Chloride | C₈H₄(COCl)₂ | 203.02 | 81.5 - 83 | 265 | Corrosive, moisture-sensitive; reacts vigorously with water.[6][7] |

| MPD | m-Phenylenediamine | C₆H₄(NH₂)₂ | 108.14 | 63 - 65 | 282 - 284 | Toxic, skin and eye irritant; unstable in air, store protected from light.[9][10] |

| IPC | Isophthaloyl Chloride | C₈H₄(COCl)₂ | 203.02 | 43 - 44 | 276 | Toxic and reactive; store in a cool, dry place.[12][15] |

PART 2: The Causality of Experimental Choices

The selection of monomers is only the first step. Creating the ideal environment for polymerization is crucial for achieving high-molecular-weight aramids, which are notoriously difficult to dissolve.

The Rationale of Monomer Geometry: Para vs. Meta

The geometric arrangement of the amide linkages dictates the final polymer properties.

-

Para-Linkage: The 1,4-substitution in PPD and TCl forces the polymer chain into a highly linear, rigid, rod-like conformation. This allows for maximum intermolecular hydrogen bonding between the amide groups of adjacent chains, leading to highly crystalline and ordered domains. This structure is responsible for the ultra-high tensile strength and modulus of fibers like Kevlar®.[2][3]

-

Meta-Linkage: The 1,3-substitution in MPD and IPC introduces a kink or bend into the polymer chain. This disrupts the linear packing, reduces the degree of crystallinity, and results in a more flexible, amorphous polymer. While this reduces the ultimate tensile strength, it significantly improves solubility and processability, which is essential for materials like Nomex®.[2][3]

The Reaction Environment: Solvents and Solubility Enhancers